Welcome to the BenchChem Online Store!
molecular formula C15H17BF6O3 B2799581 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol CAS No. 449804-09-5

1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

Cat. No. B2799581
M. Wt: 370.1
InChI Key: QNWOZJJNLQZZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07659268B2

Procedure details

To a suspension of Pd(dba)2 (100 mg, 0.20 mmol) and PCy3 (130 mg, 0.50 mmol) in dioxane (8 mL) were added potassium acetate (920 mg, 9.4 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane (1.8 g, 7.1 mmol) and 2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (2.0 g, 6.2 mmol). The mixture was heated at 80° C. overnight. The mixture was quenched with H2O and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by column chromatography (0-5% ethyl acetate-petroleum ether) to afford 1,1,1,3,3,3-hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (870 mg, 38%). 1H NMR (CDCl3, 400 MHz) δ 7.89 (d, J=8.0 Hz, 2H), 7.71 (d, J=8.0 Hz, 2H), 3.50 (s, 1H), 1.35 (s, 12H).
Name
potassium acetate
Quantity
920 mg
Type
reactant
Reaction Step One
[Compound]
Name
4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3,2-dioxaborolane
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(P(C2CCCCC2)C2CCCCC2)[CH2:6]CCC[CH2:2]1.[C:20]([O-:23])(=O)[CH3:21].[K+].[O:25]1CCO[BH:26]1.Br[C:31]1[CH:36]=[CH:35][C:34]([C:37]([OH:46])([C:42]([F:45])([F:44])[F:43])[C:38]([F:41])([F:40])[F:39])=[CH:33][CH:32]=1.O1CCOC[CH2:48]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[F:39][C:38]([F:41])([F:40])[C:37]([C:34]1[CH:35]=[CH:36][C:31]([B:26]2[O:25][C:1]([CH3:6])([CH3:2])[C:20]([CH3:21])([CH3:48])[O:23]2)=[CH:32][CH:33]=1)([OH:46])[C:42]([F:45])([F:44])[F:43] |f:1.2,6.7.8|

Inputs

Step One
Name
potassium acetate
Quantity
920 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,3,2-dioxaborolane
Quantity
1.8 g
Type
reactant
Smiles
O1BOCC1
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Step Two
Name
Quantity
130 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
8 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
100 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (0-5% ethyl acetate-petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.